molecular formula C10H15NO B13126410 1-(4-Isopropylpyridin-3-yl)ethanol

1-(4-Isopropylpyridin-3-yl)ethanol

Cat. No.: B13126410
M. Wt: 165.23 g/mol
InChI Key: SUGPEWODDCLYQN-UHFFFAOYSA-N
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Description

1-(4-Isopropylpyridin-3-yl)ethanol is an organic compound belonging to the class of alcohols It features a pyridine ring substituted with an isopropyl group at the 4-position and an ethanol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Isopropylpyridin-3-yl)ethanol can be achieved through several methods:

    Grignard Reaction: One common method involves the reaction of 4-isopropylpyridine with ethyl magnesium bromide, followed by hydrolysis to yield the desired alcohol.

    Reduction of Ketones: Another approach is the reduction of 1-(4-isopropylpyridin-3-yl)ethanone using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Isopropylpyridin-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(4-isopropylpyridin-3-yl)ethanone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: It can be reduced to the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.

Major Products Formed

    Oxidation: 1-(4-Isopropylpyridin-3-yl)ethanone.

    Reduction: 1-(4-Isopropylpyridin-3-yl)ethane.

    Substitution: 1-(4-Isopropylpyridin-3-yl)ethyl chloride or bromide.

Scientific Research Applications

1-(4-Isopropylpyridin-3-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Isopropylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic and signaling pathways.

    Pathways Involved: It may modulate pathways related to inflammation, oxidative stress, and microbial growth.

Comparison with Similar Compounds

1-(4-Isopropylpyridin-3-yl)ethanol can be compared with other similar compounds such as:

    1-(4-Methylpyridin-3-yl)ethanol: Similar structure but with a methyl group instead of an isopropyl group.

    1-(4-Ethylpyridin-3-yl)ethanol: Similar structure but with an ethyl group instead of an isopropyl group.

    1-(4-Propylpyridin-3-yl)ethanol: Similar structure but with a propyl group instead of an isopropyl group.

Uniqueness

The presence of the isopropyl group in this compound imparts unique steric and electronic properties, making it distinct from its analogs

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-(4-propan-2-ylpyridin-3-yl)ethanol

InChI

InChI=1S/C10H15NO/c1-7(2)9-4-5-11-6-10(9)8(3)12/h4-8,12H,1-3H3

InChI Key

SUGPEWODDCLYQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=NC=C1)C(C)O

Origin of Product

United States

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